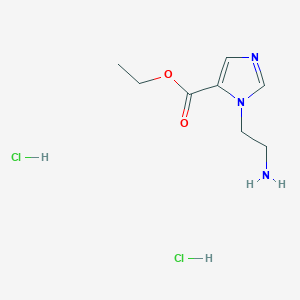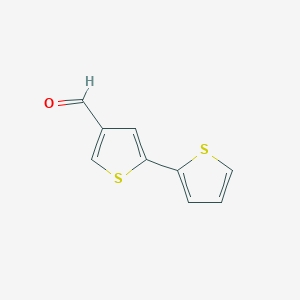
5-(Thiophen-2-YL)thiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Thiophen-2-YL)thiophene-3-carbaldehyde is a heterocyclic compound that features a thiophene ring system Thiophene is a five-membered ring containing one sulfur atom, and it is known for its aromatic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-YL)thiophene-3-carbaldehyde typically involves the cyclization of suitable precursors. One common method is the cycloaddition of 1,4-dithiane-2,5-diol with ynals, which produces 2-substituted thiophene 3-carbaldehyde in good to excellent yields . Another approach involves the condensation reactions such as the Gewald reaction, which is a condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yields and purity of the final product. Specific details on the industrial production of this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Thiophen-2-YL)thiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Thiophene-3-carboxylic acid.
Reduction: Thiophene-3-methanol.
Substitution: Halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
5-(Thiophen-2-YL)thiophene-3-carbaldehyde has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and organic light-emitting diodes (OLEDs).
Medicinal Chemistry: Thiophene derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.
Materials Science: It is utilized in the fabrication of organic field-effect transistors (OFETs) and other advanced materials.
Wirkmechanismus
The mechanism of action of 5-(Thiophen-2-YL)thiophene-3-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. For example, thiophene derivatives have been shown to inhibit kinases and other enzymes involved in disease pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2-carbaldehyde
- Thiophene-3-carbaldehyde
- 5-Bromo-2-thiophenecarboxaldehyde
Uniqueness
5-(Thiophen-2-YL)thiophene-3-carbaldehyde is unique due to its dual thiophene ring system, which can enhance its electronic properties and reactivity compared to simpler thiophene derivatives . This makes it particularly valuable in applications requiring high-performance materials.
Eigenschaften
Molekularformel |
C9H6OS2 |
|---|---|
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
5-thiophen-2-ylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C9H6OS2/c10-5-7-4-9(12-6-7)8-2-1-3-11-8/h1-6H |
InChI-Schlüssel |
RWZBNAHSGYWZLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=CC(=CS2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



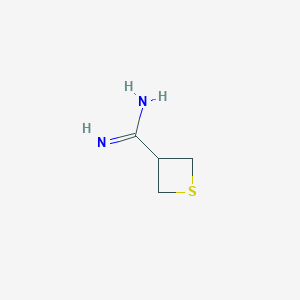
![N-[(1-ethylpyrrolidin-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B13203302.png)
![5-Amino-3-[(3-methylbutoxy)methyl]pentanoic acid](/img/structure/B13203305.png)


![(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(3-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13203316.png)
methanol](/img/structure/B13203319.png)
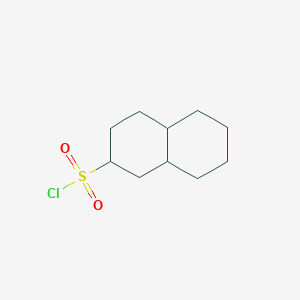
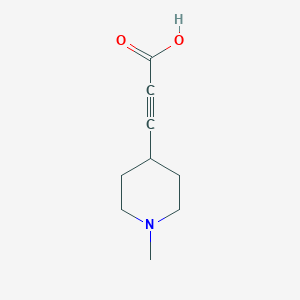
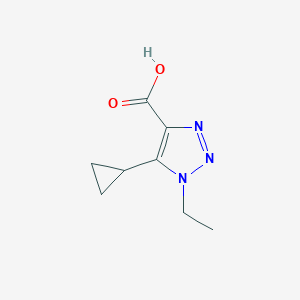
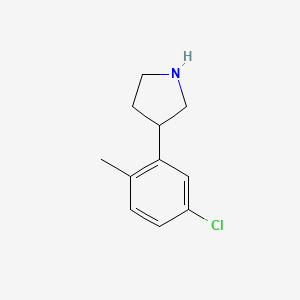
![1-Butanone, 1-[4-(3-azetidinyl)-1-piperazinyl]-](/img/structure/B13203359.png)
